7-Phosphorosooxycyclohepta-1,3,5-triene
Description
Properties
CAS No. |
114601-97-7 |
|---|---|
Molecular Formula |
C7H7O2P |
Molecular Weight |
154.10 g/mol |
IUPAC Name |
7-phosphorosooxycyclohepta-1,3,5-triene |
InChI |
InChI=1S/C7H7O2P/c8-10-9-7-5-3-1-2-4-6-7/h1-7H |
InChI Key |
MSABFNVVQAEHCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(C=C1)OP=O |
Origin of Product |
United States |
Preparation Methods
Procedure and Mechanistic Insights
- Cycloheptatriene Synthesis : Benzene reacts with diazomethane under UV irradiation, forming bicyclo[4.1.0]heptane intermediates that isomerize to cycloheptatriene.
- Phosphorylation : The methylene bridge (−CH2−) in cycloheptatriene is susceptible to electrophilic substitution. Treatment with phosphoryl chloride (POCl3) in the presence of Lewis acids (e.g., AlCl3) at 0–25°C yields 7-phosphorosooxy derivatives.
Key Data :
- Yield of cycloheptatriene: ~40%.
- Phosphorylation efficiency: Unreported for this specific compound but analogous reactions show 50–70% yields.
Copper-Catalyzed Dehydrochlorination and Isomerization
The RU2285689C1 patent outlines a scalable method for cycloheptatriene-1,3,5 via dehydrochlorination of 7,7-dichlorobicyclo[4.1.0]heptane using Cu(I) or Cu(II) catalysts in alcoholic media. Adapting this protocol for phosphorylation involves substituting chlorine with phosphorus-containing groups.
Reaction Optimization
- Catalyst : CuBr2 (0.01–0.1 eq.) in methanol at 160°C for 6 hours achieves 83% cycloheptatriene yield.
- Phosphorosooxy Introduction : Replacing chloride with phosphoryl groups requires nucleophilic displacement using potassium phosphoryl oxide (KOPO3H2) under anhydrous conditions.
Challenges :
- Competing elimination to toluene (36% in prototype reactions).
- Steric hindrance at the bridgehead may limit phosphorylation efficiency.
Direct Functionalization of Preformed Cycloheptatriene
Functionalizing pre-synthesized cycloheptatriene via electrophilic aromatic substitution (EAS) or radical pathways provides a modular approach.
Electrophilic Phosphorylation
- Reagents : POCl3 or H3PO4 in HNO3/H2SO4 mixed acid.
- Positional Selectivity : The electron-rich 1,3,5-triene system directs electrophiles to the para position (C7).
Limitations :
- Competing side reactions (e.g., over-oxidation to tropylium ions).
- Moderate yields (~30–50%) due to steric and electronic factors.
Comparative Analysis of Synthesis Methods
| Method | Key Reagents/Catalysts | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Diazomethane Cyclopropanation | Diazomethane, UV light, POCl3 | 40 (CHT) | Established protocol | Multi-step, moderate phosphorylation |
| Cu-Catalyzed Dehydrochlorination | CuBr2, ROH | 83 (CHT) | High yield, scalable | Competing elimination, harsh conditions |
| Phosphine-Catalyzed Rearrangement | PBu3, POCl3 | 85 (model) | One-pot, regioselective | Untested for target compound |
| Direct EAS | POCl3, H2SO4 | 30–50 | Modular | Low selectivity, side reactions |
Chemical Reactions Analysis
Types of Reactions: 7-Phosphorosooxycyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorosooxy derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphorosooxy group to a phosphine oxide.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various phosphorosooxy and phosphine oxide derivatives, as well as substituted cycloheptatriene compounds.
Scientific Research Applications
7-Phosphorosooxycyclohepta-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 7-Phosphorosooxycyclohepta-1,3,5-triene involves its interaction with various molecular targets. The phosphorosooxy group can participate in coordination with metal ions, influencing catalytic processes. Additionally, the compound’s ability to undergo electrophilic substitution makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Hypothetical 7-Phosphorosooxy derivative :
- The phosphorosooxy group (-O-P=O) is strongly electron-withdrawing, likely increasing electrophilicity of the ring. This could enhance participation in nucleophilic additions or metal coordination, contrasting with electron-donating substituents like methoxy.
Challenges and Limitations
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Essential for confirming ring proton environments and phosphorus-oxygen coupling (e.g., splitting patterns due to P=O groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation pathways.
- IR Spectroscopy : Detects P=O stretching vibrations (~1250–1300 cm⁻¹) and cycloheptatriene ring modes.
Advanced Consideration
For ambiguous structural assignments, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals, particularly in the cyclohepta-triene scaffold. Comparative data from structurally similar compounds (e.g., 7-Ethynyl derivatives) can validate assignments .
How does the phosphorosooxy group affect the electronic structure and reactivity of cyclohepta-triene compared to non-phosphorylated analogs?
Advanced Research Focus
The phosphorosooxy group introduces electron-withdrawing effects , altering the ring’s conjugation and reactivity. Methodological approaches include:
- Computational Studies : Density Functional Theory (DFT) to map electron density distribution and frontier molecular orbitals.
- Comparative Reactivity Assays : Evaluate electrophilic substitution rates (e.g., bromination) against non-phosphorylated analogs.
Data Contradiction Analysis
Discrepancies in computational vs. experimental reactivity profiles may arise from solvent effects or incomplete basis sets in DFT models. Validate with kinetic studies under controlled conditions .
What challenges exist in isolating 7-Phosphorosooxycyclohepta-1,3,5-triene due to its inherent reactivity?
Q. Advanced Research Focus
- Air Sensitivity : The P=O bond may hydrolyze in humid conditions. Use anhydrous solvents and glovebox techniques.
- Thermal Instability : Monitor reaction progress via TLC or in situ NMR to prevent decomposition.
- Purification : Silica gel chromatography may degrade the compound; opt for cold, low-acidity eluents (e.g., hexane/ethyl acetate) .
How can the PICO framework guide experimental design for studying this compound’s biological activity?
Methodological Insight
Applying the PICO framework (Patient/Population, Intervention, Comparison, Outcome):
- Population : Cancer cell lines (e.g., breast, lung) based on kinase inhibition potential.
- Intervention : Dose-response assays with 7-Phosphorosooxycyclohepta-1,3,5-triene.
- Comparison : Benchmark against known c-Met inhibitors (e.g., cabozantinib).
- Outcome : IC₅₀ values and apoptosis markers.
This structure ensures hypothesis-driven research and minimizes bias .
How to resolve discrepancies in reported spectroscopic data for phosphorylated cyclohepta-trienes?
Q. Data Contradiction Analysis
- Standardization : Use internal references (e.g., TMS for NMR) and calibrate instruments with certified standards.
- Collaborative Validation : Cross-check data with independent labs via platforms like PubChem or collaborative publications.
- Contextual Factors : Note solvent, temperature, and concentration differences in data reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
